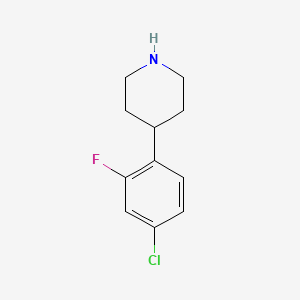
2,3-dihydroxybutanedioic acid; 4-chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It consists of two distinct moieties: the 4-chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline portion and the 2,3-dihydroxysuccinate portion.
- The compound’s structure combines an aromatic amine with a dicarboxylic acid, making it intriguing for both synthetic and biological studies.
2,3-Dihydroxybutanedioic acid; 4-chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline: is a complex organic compound with the chemical formula C16H17ClN2.C4H6O6.
Preparation Methods
Reaction Conditions: Further research is needed to determine optimal reaction conditions.
Industrial Production: Industrial-scale production methods remain undisclosed, but they would likely involve efficient and scalable synthetic processes.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. For example
Major Products: These reactions would yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Investigating its reactivity and designing new derivatives.
Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Exploring potential pharmacological properties.
Industry: Developing novel materials or catalysts.
Mechanism of Action
Targets: The compound’s mechanism likely involves interactions with specific protein targets or cellular pathways.
Pathways: Further research is needed to elucidate the exact pathways affected.
Comparison with Similar Compounds
Uniqueness: Its combination of an aromatic amine and a dicarboxylic acid makes it distinct.
Similar Compounds: While I don’t have specific names, other compounds with similar structural features may exist.
Remember that this compound’s detailed information is scarce, so further research is essential for a comprehensive understanding
Properties
Molecular Formula |
C20H23ClN2O6 |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
4-chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C16H17ClN2.C4H6O6/c1-18-15-7-6-12(17)10-14(15)16-13-5-3-2-4-11(13)8-9-19-16;5-1(3(7)8)2(6)4(9)10/h2-7,10,16,18-19H,8-9H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
UPQZQNZJGCBLCQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)C2C3=CC=CC=C3CCN2.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



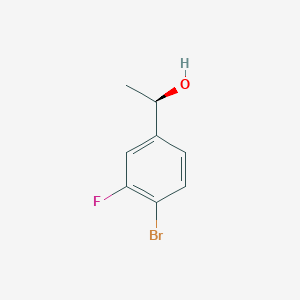
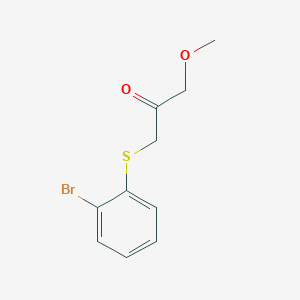
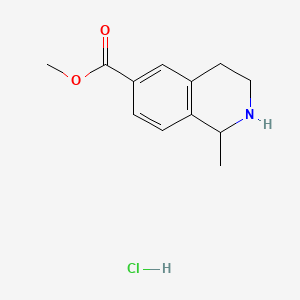

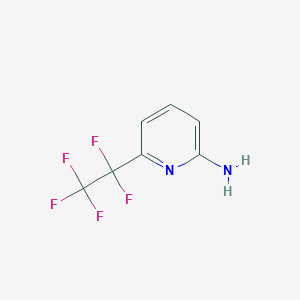
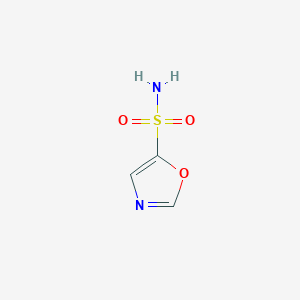


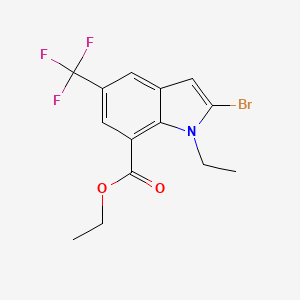

![1-[(2-Methylpyridin-4-yl)methyl]piperazine](/img/structure/B13528083.png)

